molecular formula C11H15N3O2 B1310322 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid CAS No. 883543-69-9

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Cat. No.: B1310322
CAS No.: 883543-69-9
M. Wt: 221.26 g/mol
InChI Key: ZBPJIQBIMIRUJU-UHFFFAOYSA-N
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Description

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a chemical compound with a molecular formula of C11H15N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid typically involves the reaction of 3-methylpiperidine with pyrimidine-5-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-piperidin-1-yl)-benzylamine
  • 2-(3-Methyl-piperidin-1-yl)-phenylamine

Comparison

Compared to similar compounds, 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-3-2-4-14(7-8)11-12-5-9(6-13-11)10(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPJIQBIMIRUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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